![molecular formula C17H21F2N7O B2496040 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4,4-difluoropiperidin-1-yl)methanone CAS No. 1704515-77-4](/img/structure/B2496040.png)
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4,4-difluoropiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 1,2,4-triazole ring, a pyridazine ring, and two piperidine rings. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the triazole and pyridazine rings. These groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, compounds with similar structures have been found to exhibit fluorescence properties and thermal stability .科学的研究の応用
Anticancer Applications
Compounds containing the 1,2,4-triazole ring, such as the one , have shown promising results as anticancer agents . In a study, a series of 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds showed promising cytotoxic activity, indicating their potential use in cancer treatment .
Antibacterial Applications
1,2,4-triazole compounds have been recognized for their significant antibacterial activity . These compounds can form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties . This makes them potential candidates for the development of novel antibacterial agents, which could help in dealing with the escalating problems of microbial resistance .
Enzyme Inhibition
1,2,4-triazole derivatives have been studied for their potential as enzyme inhibitors. For example, letrozole and anastrozole, which contain a 1,2,4-triazole ring, are used as first-line therapies for the treatment of breast cancer in postmenopausal women . They work by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens .
作用機序
Target of action
Compounds containing the 1,2,4-triazole moiety are known to have a broad range of biological activities. They can interact with various targets, such as enzymes and receptors, depending on their specific structures .
Mode of action
The 1,2,4-triazole ring can form hydrogen bonds with different targets, which can lead to changes in the function of these targets .
Biochemical pathways
The affected pathways can vary widely depending on the specific targets of the compound. For example, some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-triazole derivatives can also vary depending on their specific structures. The presence of the 1,2,4-triazole ring can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of action
The molecular and cellular effects of the compound’s action can include changes in cell proliferation, induction of apoptosis, and other effects depending on the specific targets of the compound .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound. Specific details would depend on the exact nature of the compound .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N7O/c18-17(19)5-9-25(10-6-17)16(27)13-3-7-24(8-4-13)14-1-2-15(23-22-14)26-12-20-11-21-26/h1-2,11-13H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUDKOULGUYCDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4,4-difluoropiperidin-1-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。